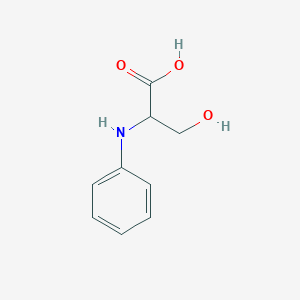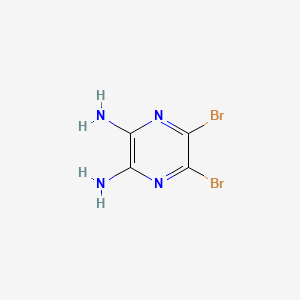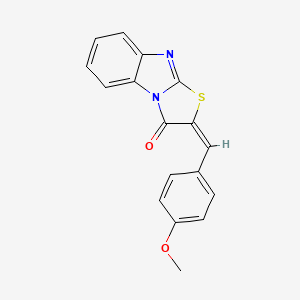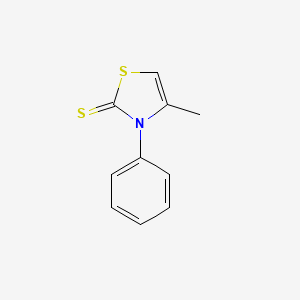
Phenylserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylserin, also known as L-threo-3-phenylserine, is a chiral β-hydroxy-α-amino acid. It is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and bioactive products. The compound is characterized by its phenyl group attached to the serine backbone, making it a significant molecule in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylserin can be synthesized through several methods. One common approach involves the use of threonine aldolase, an enzyme that catalyzes the aldol reaction between glycine and benzaldehyde to produce this compound . This method is advantageous due to its high stereoselectivity and efficiency.
Another method involves a multi-enzyme cascade reaction, where l-threonine transaldolase catalyzes the transaldolation of l-threonine and benzaldehyde to generate this compound . This approach can be optimized by using additional enzymes to remove by-products and improve yield.
Industrial Production Methods
In industrial settings, this compound is often produced using immobilized enzymes in flow reactors. This method allows for continuous production and higher yields compared to batch processes . The use of immobilized enzymes also enhances the stability and reusability of the catalysts, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can participate in substitution reactions, where functional groups on the phenyl ring or the amino acid backbone are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzaldehyde and glycine, while reduction can produce phenylalanine derivatives.
Applications De Recherche Scientifique
Phenylserin has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of agrochemicals and bioactive compounds.
Mécanisme D'action
The mechanism of action of phenylserin involves its interaction with specific enzymes and receptors in biological systems. For instance, in enzyme-catalyzed reactions, this compound acts as a substrate that undergoes transformation to produce desired products. The molecular targets and pathways involved include the active sites of enzymes like threonine aldolase and transaldolase, which facilitate the formation of this compound from precursor molecules .
Comparaison Avec Des Composés Similaires
Phenylserin can be compared with other similar compounds such as:
Phenylalanine: Both compounds have a phenyl group, but phenylalanine lacks the hydroxyl group present in this compound.
Serine: Serine has a similar backbone but lacks the phenyl group.
Threonine: Threonine is structurally similar but has a different side chain.
This compound’s uniqueness lies in its combination of a phenyl group and a hydroxyl group, making it a versatile intermediate in various chemical and biological processes.
Propriétés
Numéro CAS |
5428-44-4 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-anilino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |
Clé InChI |
CXIYBDIJKQJUMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)



![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)

methyl}phenol](/img/structure/B14160020.png)

